3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Overview
Description
The compound “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a derivative of pyrimidine12. Pyrimidine derivatives have been used as analogs of anticancer drugs1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines3. Another study reported the synthesis of novel CDK2 targeting compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds4.Molecular Structure Analysis
The molecular structure of “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is not directly available from the search results. However, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been studied45.Chemical Reactions Analysis
The chemical reactions involving “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” are not directly available from the search results. However, various reactions of similar compounds, 3-methyl- and 3-phenyl-3H-1, 2, 3-triazolo[4, 5-d]pyrimidines, have been examined6.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” are not directly available from the search results. However, related compounds have been characterized85.Scientific Research Applications
Synthesis Methods and Applications
Supercritical Carbon Dioxide Synthesis : This compound can be synthesized through a condensation process in supercritical carbon dioxide. This method, involving the reaction of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate and ZnCl2, offers a solvent-free alternative, important for eco-friendly and efficient production (Baklykov et al., 2019).
Synthesis for Fungicidal and Insecticidal Activities : Derivatives of 3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine have been synthesized and shown to exhibit moderate to weak fungicidal and insecticidal activities. These findings highlight its potential in agricultural applications (Chen & Shi, 2008).
Solution-Phase Synthesis for Libraries of Derivatives : An efficient method for creating a library of trisubstituted derivatives has been developed. This approach provides a pathway for exploring the chemical space around this molecule, potentially leading to new discoveries in various fields (Baindur et al., 2003).
Biological Activity and Potential Uses
Antitumor and Antiviral Activities : Research on similar triazolo[4,5-d]pyrimidines has indicated their potential in antitumor and antiviral applications. This suggests that 3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its derivatives might have similar biological activities (Islam et al., 2008).
Antimicrobial and Antifungal Properties : Certain derivatives have shown promising antimicrobial and antifungal activities, opening the door for their use in medical and agricultural applications (Komykhov et al., 2017).
Chemical Structure and Analysis
Density Functional Theory (DFT) Studies : Detailed DFT studies on derivatives have helped in understanding the regioselectivity of ring closure and structural assignments. This kind of analysis is crucial for designing compounds with specific properties and functions (Mozafari et al., 2016).
Synthetic Variations and Structural Characterization : Various synthetic approaches and characterizations have been explored, broadening the understanding of this chemical's structural possibilities and providing insights for potential applications (Sugimoto & Matsuura, 1977).
Safety And Hazards
The safety and hazards associated with “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” are not directly available from the search results. However, general safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak9.
Future Directions
The future directions for “3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” are not directly available from the search results. However, the synthesis of novel compounds for potential use as c-Met inhibitors suggests a promising direction for future research1011.
properties
IUPAC Name |
3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXZXSPYWZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212457 | |
Record name | 3H-v-Triazolo(4,5-d)pyrimidine, 7-amino-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
CAS RN |
6312-55-6 | |
Record name | 8-Aza-9-methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC40360 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-v-Triazolo(4,5-d)pyrimidine, 7-amino-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-AZA-9-METHYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6P6TKM91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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